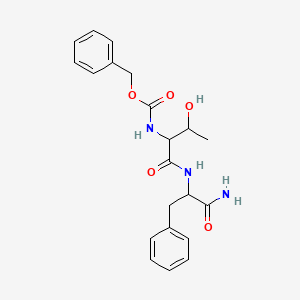
Carbobenzyloxy-L-threonyl-L-phenylalaninamide
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise den Schutz von Aminosäuren, gefolgt von Kupplungsreaktionen. Der Prozess beginnt mit dem Schutz der Aminogruppe von L-Threonin unter Verwendung einer Carbobenzyloxy (Cbz)-Gruppe. Darauf folgt die Kupplung des geschützten L-Threonins mit L-Phenylalanin unter Verwendung eines Kupplungsreagens wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Der letzte Schritt beinhaltet die Entschützung der Aminogruppe, um this compound zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für this compound ähneln der Laborsynthese, werden jedoch für größere Mengen skaliert. Diese Methoden beinhalten oft automatisierte Synthesesysteme und optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Eigenschaften
CAS-Nummer |
17337-74-5 |
|---|---|
Molekularformel |
C21H25N3O5 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
benzyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C21H25N3O5/c1-14(25)18(24-21(28)29-13-16-10-6-3-7-11-16)20(27)23-17(19(22)26)12-15-8-4-2-5-9-15/h2-11,14,17-18,25H,12-13H2,1H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI-Schlüssel |
UYCSCAFSVRPVEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbobenzyloxy-L-threonyl-L-phenylalaninamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-threonine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected L-threonine with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis machines and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carbobenzyloxy-L-threonyl-L-phenylalaninamide kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum oder das allosterische Zentrum bindet, wodurch die Substratbindung und -katalyse verhindert wird. Die Verbindung kann auch mit Zelloberflächenrezeptoren interagieren und Signaltransduktionswege und zelluläre Reaktionen modulieren.
Wirkmechanismus
The mechanism of action of Carbobenzyloxy-L-threonyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound may also interact with cell surface receptors, modulating signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbobenzyloxy-L-threonyl-L-phenylalaninbenzylester: Ähnlich in der Struktur, aber mit einer Benzylestergruppe anstelle einer Amidgruppe.
Carbobenzyloxy-L-methionyl-L-phenylalaninamide: Enthält einen Methioninrest anstelle von Threonin.
Carbobenzyloxy-L-tryptophyl-L-phenylalaninamide: Enthält einen Tryptophanrest anstelle von Threonin.
Einzigartigkeit
Carbobenzyloxy-L-threonyl-L-phenylalaninamide ist aufgrund seiner spezifischen Kombination von Threonin- und Phenylalaninresten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


